molecular formula C20H15ClN4OS B431027 6-AMINO-3-(2-CHLOROPHENYL)-4-[4-(METHYLSULFANYL)PHENYL]-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

6-AMINO-3-(2-CHLOROPHENYL)-4-[4-(METHYLSULFANYL)PHENYL]-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

Cat. No.: B431027
M. Wt: 394.9g/mol
InChI Key: JXIAPMWQLRYTGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-3-(2-CHLOROPHENYL)-4-[4-(METHYLSULFANYL)PHENYL]-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-3-(2-CHLOROPHENYL)-4-[4-(METHYLSULFANYL)PHENYL]-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-ketoester.

    Cyclization: The intermediate product undergoes cyclization with an aldehyde to form the dihydropyrano[2,3-c]pyrazole core.

    Substitution reactions: Introduction of the amino, chlorophenyl, and methylsulfanyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it might:

    Bind to enzymes or receptors: Inhibiting or activating their function.

    Interact with DNA or RNA: Affecting gene expression or protein synthesis.

    Modulate signaling pathways: Influencing cellular processes such as apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

    Dihydropyrano[2,3-c]pyrazoles: Other compounds in this class with different substituents.

    Phenylpyrazoles: Compounds with similar core structures but different functional groups.

Uniqueness

6-AMINO-3-(2-CHLOROPHENYL)-4-[4-(METHYLSULFANYL)PHENYL]-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H15ClN4OS

Molecular Weight

394.9g/mol

IUPAC Name

6-amino-3-(2-chlorophenyl)-4-(4-methylsulfanylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H15ClN4OS/c1-27-12-8-6-11(7-9-12)16-14(10-22)19(23)26-20-17(16)18(24-25-20)13-4-2-3-5-15(13)21/h2-9,16H,23H2,1H3,(H,24,25)

InChI Key

JXIAPMWQLRYTGZ-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4Cl)N)C#N

Canonical SMILES

CSC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4Cl)N)C#N

Origin of Product

United States

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